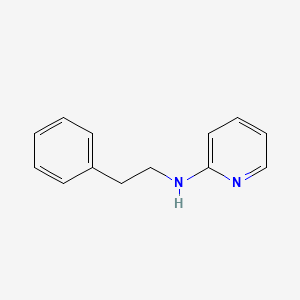
N-(2-phenylethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a phenylethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)pyridin-2-amine typically involves the reaction of pyridine derivatives with phenylethylamine. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with phenylethylamine under basic conditions. For example, 2-chloropyridine can be reacted with phenylethylamine in the presence of a base like potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-phenylethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The phenylethylamine moiety can be oxidized to form corresponding imines or amides.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation reactions.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Applications De Recherche Scientifique
N-(2-phenylethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of N-(2-phenylethyl)pyridin-2-amine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to trace amine-associated receptors, influencing neurotransmitter release and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethylamine: Similar structure but lacks the pyridine ring.
2-Aminopyridine: Contains the pyridine ring but lacks the phenylethylamine group.
N-(1-phenylethyl)pyridin-2-amine: Similar structure with a different substitution pattern on the phenylethyl group.
Uniqueness
N-(2-phenylethyl)pyridin-2-amine is unique due to the combination of the pyridine ring and the phenylethylamine moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
90678-69-6 |
|---|---|
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
N-(2-phenylethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H14N2/c1-2-6-12(7-3-1)9-11-15-13-8-4-5-10-14-13/h1-8,10H,9,11H2,(H,14,15) |
Clé InChI |
BEPCFSMZLKUTHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide](/img/structure/B14348364.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
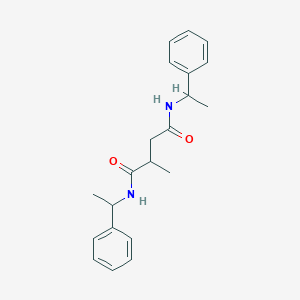
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)

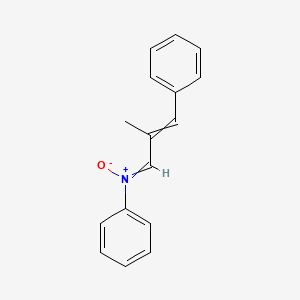
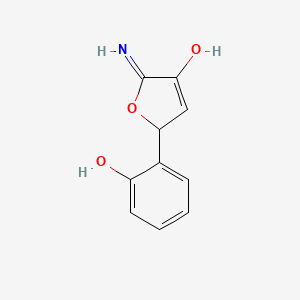
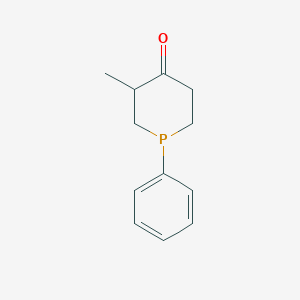
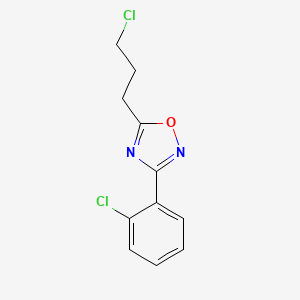
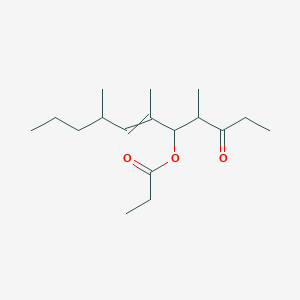
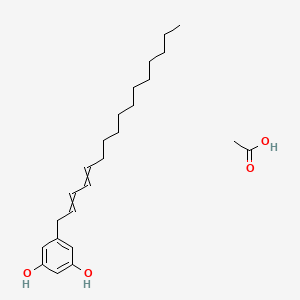
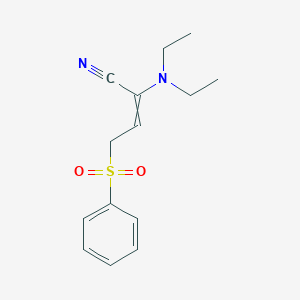
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)

